1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a chloromethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-(chloromethyl)-2-(trifluoromethyl)toluene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, typically in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products such as 1-amino-4-(chloromethyl)-2-(trifluoromethyl)benzene or 1-thio-4-(chloromethyl)-2-(trifluoromethyl)benzene.
Electrophilic Substitution: Products such as 1-bromo-4-(chloromethyl)-2-(trifluoromethyl)-3-nitrobenzene.
Oxidation and Reduction: Products such as 1-bromo-4-(carboxymethyl)-2-(trifluoromethyl)benzene or 1-bromo-4-(methyl)-2-(trifluoromethyl)benzene.
Scientific Research Applications
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to penetrate biological membranes and interact with intracellular targets. The bromine and chloromethyl groups can participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-(chloromethyl)benzene
- 1-Bromo-4-(trifluoromethylthio)benzene
Uniqueness
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to form diverse derivatives. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQAOAPRDSGKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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